Cas no 2138567-53-8 (3-Amino-4,4-dimethylcyclohexan-1-one)

3-Amino-4,4-dimethylcyclohexan-1-one is a cyclohexanone derivative featuring an amino group at the 3-position and two methyl substituents at the 4-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its rigid cyclohexane backbone, combined with the reactive amino and carbonyl functionalities, enables selective modifications for constructing complex molecular architectures. The steric hindrance from the 4,4-dimethyl groups may enhance stability and influence regioselectivity in further transformations. This compound is typically handled under controlled conditions due to its potential reactivity. Suitable for research and industrial applications requiring structurally constrained amine or ketone precursors.
3-Amino-4,4-dimethylcyclohexan-1-one structure
2138567-53-8 structure
Product name:3-Amino-4,4-dimethylcyclohexan-1-one
CAS No:2138567-53-8
MF:C8H15NO
MW:141.210802316666
CID:6212259
PubChem ID:165496724

3-Amino-4,4-dimethylcyclohexan-1-one Chemical and Physical Properties

Names and Identifiers

    • EN300-1158887
    • 3-amino-4,4-dimethylcyclohexan-1-one
    • 2138567-53-8
    • 3-Amino-4,4-dimethylcyclohexan-1-one
    • Inchi: 1S/C8H15NO/c1-8(2)4-3-6(10)5-7(8)9/h7H,3-5,9H2,1-2H3
    • InChI Key: OKENVAOJRLRLOH-UHFFFAOYSA-N
    • SMILES: O=C1CCC(C)(C)C(C1)N

Computed Properties

  • Exact Mass: 141.115364102g/mol
  • Monoisotopic Mass: 141.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 43.1Ų

3-Amino-4,4-dimethylcyclohexan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1158887-5.0g
3-amino-4,4-dimethylcyclohexan-1-one
2138567-53-8
5g
$2732.0 2023-06-08
Enamine
EN300-1158887-1.0g
3-amino-4,4-dimethylcyclohexan-1-one
2138567-53-8
1g
$943.0 2023-06-08
Enamine
EN300-1158887-0.25g
3-amino-4,4-dimethylcyclohexan-1-one
2138567-53-8
0.25g
$867.0 2023-06-08
Enamine
EN300-1158887-0.1g
3-amino-4,4-dimethylcyclohexan-1-one
2138567-53-8
0.1g
$829.0 2023-06-08
Enamine
EN300-1158887-0.5g
3-amino-4,4-dimethylcyclohexan-1-one
2138567-53-8
0.5g
$905.0 2023-06-08
Enamine
EN300-1158887-2.5g
3-amino-4,4-dimethylcyclohexan-1-one
2138567-53-8
2.5g
$1848.0 2023-06-08
Enamine
EN300-1158887-0.05g
3-amino-4,4-dimethylcyclohexan-1-one
2138567-53-8
0.05g
$792.0 2023-06-08
Enamine
EN300-1158887-10.0g
3-amino-4,4-dimethylcyclohexan-1-one
2138567-53-8
10g
$4052.0 2023-06-08

Additional information on 3-Amino-4,4-dimethylcyclohexan-1-one

Introduction to 3-Amino-4,4-dimethylcyclohexan-1-one (CAS No. 2138567-53-8)

3-Amino-4,4-dimethylcyclohexan-1-one (CAS No. 2138567-53-8) is a significant compound in the realm of organic chemistry and pharmaceutical research, characterized by its unique structural framework and versatile reactivity. This bicyclic amine derivative features a cyclohexane ring substituted with two methyl groups at the 4-position and an amine functional group at the 1-position, making it a valuable intermediate in synthetic chemistry and drug development.

The compound's molecular structure imparts distinct chemical properties that make it particularly useful in the synthesis of complex molecules. The presence of both an amine and a ketone group allows for diverse functionalization pathways, enabling chemists to modify its structure for various applications. In recent years, 3-Amino-4,4-dimethylcyclohexan-1-one has garnered attention in the pharmaceutical industry due to its potential role as a building block for novel therapeutic agents.

One of the most compelling aspects of 3-Amino-4,4-dimethylcyclohexan-1-one is its utility in the synthesis of pharmacologically active compounds. The cyclohexane scaffold is a common motif in many natural products and drug molecules, known for its ability to mimic biological structures and enhance binding affinity. Researchers have leveraged this property to develop new analogs with improved pharmacokinetic profiles.

Recent studies have highlighted the compound's role in the development of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The rigid cyclic structure of 3-Amino-4,4-dimethylcyclohexan-1-one provides a stable platform for designing molecules that can selectively target specific enzymatic pathways. For instance, modifications at the 3-amino position have been shown to enhance binding interactions with ATP pockets in protein kinases, leading to more potent and selective inhibitors.

The synthesis of 3-Amino-4,4-dimethylcyclohexan-1-one itself is an area of active research. Traditional methods often involve multi-step processes that can be challenging to optimize for large-scale production. However, advances in catalytic chemistry have enabled more efficient routes, including asymmetric synthesis techniques that allow for the production of enantiomerically pure forms of the compound. This purity is crucial for pharmaceutical applications where stereochemistry can significantly impact efficacy and safety.

In addition to its pharmaceutical applications, 3-Amino-4,4-dimethylcyclohexan-1-one has found utility in materials science. Its structural motifs are reminiscent of those found in polymers and liquid crystals, making it a candidate for developing novel materials with specific mechanical or optical properties. Researchers are exploring its incorporation into advanced coatings and adhesives where its rigid framework could contribute to enhanced durability and performance.

The compound's reactivity also makes it a valuable tool in organic synthesis. It can serve as a precursor for constructing more complex molecules through reactions such as nucleophilic addition, condensation reactions, and cyclization processes. These transformations are fundamental to building diverse chemical libraries used in drug discovery efforts.

From a computational chemistry perspective, 3-Amino-4,4-dimethylcyclohexan-1-one has been studied to understand its electronic structure and interactions with other molecules. Advanced computational methods allow researchers to predict how this compound might behave in different environments, aiding in the design of experiments and the optimization of synthetic routes. Such insights are particularly valuable when designing new drugs where understanding molecular interactions is paramount.

The future prospects for 3-Amino-4,4-dimethylcyclohexan-1-one are promising as more research uncovers its potential applications. Ongoing studies aim to expand its utility beyond traditional pharmaceuticals into areas such as agrochemicals and specialty chemicals. The ability to functionalize its structure opens doors to creating derivatives with tailored properties for specific industrial uses.

In conclusion,3-Amino-4,4-dimethylcyclohexan-1-one (CAS No. 2138567-53-8) stands out as a versatile and important compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it indispensable in synthetic chemistry and drug development efforts aimed at addressing unmet medical needs.

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